Prostate Cancer Cell Line Selectivity: 3-(4-Fluorophenyl)-1H-pyrazole Derivative T3 Demonstrates Preferential Antiproliferative Activity Against AR-Positive LNCaP Cells
The lead compound T3, a 3-(4-fluorophenyl)-1H-pyrazole derivative, exhibits measurable selectivity for androgen receptor (AR)-positive prostate cancer cells (LNCaP, IC₅₀ 17 μM) over AR-negative prostate cancer cells (PC-3, IC₅₀ 57 μM), representing a 3.4-fold differential in antiproliferative potency [1]. This selectivity is mechanistically linked to AR pathway engagement rather than non-specific cytotoxicity, as confirmed by the compound's ability to displace a fluorescently labeled androgen from the AR ligand-binding domain (58.1% displacement at 10 μM) and downregulate PSA expression by 60.7% at 10 μM [1]. In contrast, unsubstituted pyrazole lacks the aryl pharmacophore required for AR binding, and alternative 4-substituted phenyl pyrazoles (e.g., 4-methoxyphenyl, 4-chlorophenyl) display distinct selectivity profiles that must be empirically validated for each derivative series [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀, μmol/L) |
|---|---|
| Target Compound Data | IC₅₀ = 17 μmol/L (LNCaP, AR-positive); IC₅₀ = 57 μmol/L (PC-3, AR-negative) |
| Comparator Or Baseline | Same compound tested against AR-negative PC-3 cell line: IC₅₀ = 57 μmol/L |
| Quantified Difference | 3.4-fold higher potency in AR-positive LNCaP versus AR-negative PC-3 cells (17 vs 57 μmol/L) |
| Conditions | LNCaP cell line (androgen receptor-positive, mutant AR) and PC-3 cell line (androgen receptor-negative); compound T3, a 3-(4-fluorophenyl)-1H-pyrazole derivative |
Why This Matters
Demonstrates target-dependent activity specific to the 3-(4-fluorophenyl)-1H-pyrazole pharmacophore, enabling rational selection of this scaffold for AR-targeted drug discovery programs.
- [1] Guo G, Liu J, Wang G, Zhang D, Lu J, Zhao G. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs. 2016;27(4):278-285. doi:10.1097/CAD.0000000000000322. View Source
